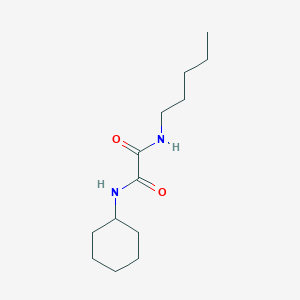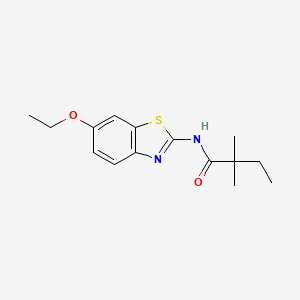
N-cyclohexyl-N'-pentylethanediamide
描述
N-cyclohexyl-N'-pentylethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPED and has been synthesized using different methods. The purpose of
科学研究应用
CPED has been extensively studied for its potential applications in different fields, including drug discovery, medicinal chemistry, and materials science. In drug discovery, CPED has been identified as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In medicinal chemistry, CPED has been used as a building block for the synthesis of new compounds with improved pharmacological properties. In materials science, CPED has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
作用机制
The mechanism of action of CPED is not well understood, but it is believed to act as a modulator of different biological targets, including ion channels, enzymes, and receptors. CPED has been shown to interact with different targets, including TRPV1, NMDA receptors, and PPARγ, among others.
Biochemical and Physiological Effects
CPED has been shown to have different biochemical and physiological effects, depending on the target it interacts with. For example, CPED has been shown to inhibit the activity of TRPV1, a calcium channel involved in pain modulation, leading to analgesic effects. CPED has also been shown to activate PPARγ, a nuclear receptor involved in glucose and lipid metabolism, leading to potential applications in the treatment of diabetes and metabolic disorders.
实验室实验的优点和局限性
CPED has several advantages for lab experiments, including its high purity and stability, as well as its potential to interact with different biological targets. However, CPED also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of CPED, including the identification of new targets and the synthesis of new compounds based on CPED. CPED can also be used as a tool for the study of different biological processes, including pain modulation and metabolism. Additionally, CPED can be used as a building block for the synthesis of new materials with potential applications in catalysis and drug delivery.
Conclusion
In conclusion, CPED is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. CPED can be synthesized using different methods, and its mechanism of action is not well understood. CPED has different biochemical and physiological effects, depending on the target it interacts with, and has several advantages and limitations for lab experiments. There are several future directions for the study of CPED, including the identification of new targets and the synthesis of new compounds based on CPED.
属性
IUPAC Name |
N'-cyclohexyl-N-pentyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-3-7-10-14-12(16)13(17)15-11-8-5-4-6-9-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZDOCLYJEODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexyl-N-pentyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4115172.png)
![N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4115177.png)
![N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B4115188.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4115189.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115194.png)

![N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4115209.png)
![diethyl 3-methyl-5-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4115215.png)
![2-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4115227.png)
![N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine](/img/structure/B4115231.png)
![N-(tert-butyl)-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4115239.png)

![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4115256.png)